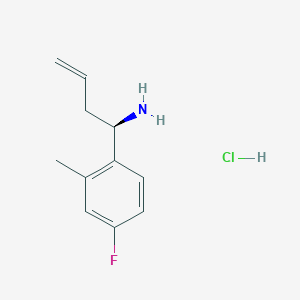
(R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride is a chiral amine compound that features a fluorinated aromatic ring and an alkene group. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the amine.
Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The alkene group can be reduced to form saturated amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Epoxides: Formed from the oxidation of the alkene group.
Saturated Amines: Formed from the reduction of the alkene group.
Substituted Aromatics: Formed from nucleophilic aromatic substitution reactions.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Chiral Selector: Used in chiral chromatography for the separation of enantiomers.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical intermediate.
Therapeutic Agent: Potential therapeutic applications due to its unique structural features.
Industry
Material Science: Used in the development of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
作用機序
The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the chiral center can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride: The enantiomer of the compound.
1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine: The non-chiral version without the hydrochloride salt.
1-(4-Fluoro-2-methylphenyl)butane-1-amine: The saturated analog without the alkene group.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Fluorine Substitution: The presence of the fluorine atom can enhance metabolic stability and binding interactions.
Alkene Group: The alkene group provides a site for further functionalization and chemical reactions.
特性
分子式 |
C11H15ClFN |
|---|---|
分子量 |
215.69 g/mol |
IUPAC名 |
(1R)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-3-4-11(13)10-6-5-9(12)7-8(10)2;/h3,5-7,11H,1,4,13H2,2H3;1H/t11-;/m1./s1 |
InChIキー |
ARQQUNNKLAOOTM-RFVHGSKJSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)F)[C@@H](CC=C)N.Cl |
正規SMILES |
CC1=C(C=CC(=C1)F)C(CC=C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B15236582.png)
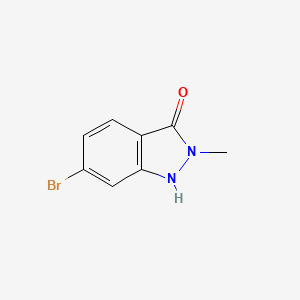
![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B15236584.png)
![Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B15236585.png)

![2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236608.png)
![5-O-benzyl 2-O-ethyl (2R,3aR,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B15236613.png)
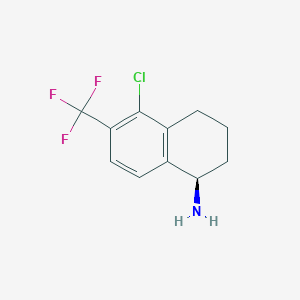
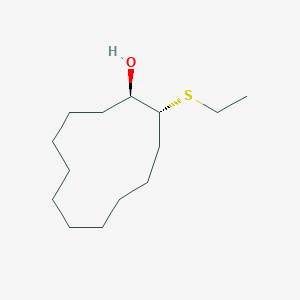
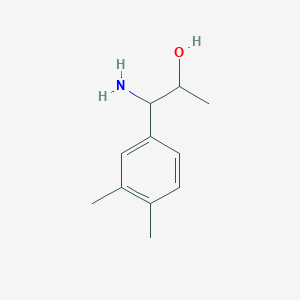
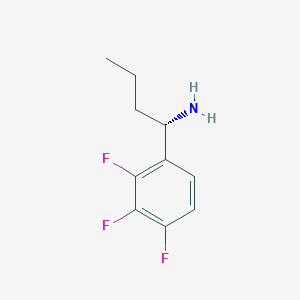

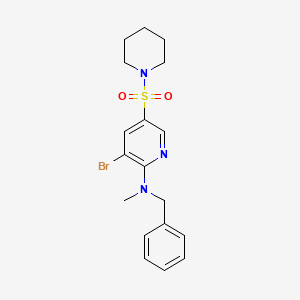
![Methyl (R)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B15236659.png)
